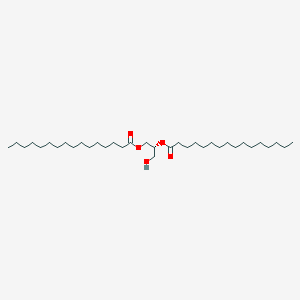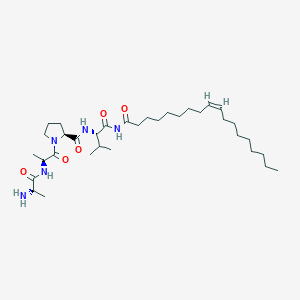
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), also known as MDPV, is a synthetic cathinone that has been of significant interest to the scientific community due to its potential as a research tool. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been used in various studies to investigate its potential as a research tool. It has been shown to act as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect has been studied in relation to addiction and reward pathways, as well as potential therapeutic applications for conditions such as depression and Parkinson's disease.
Mecanismo De Acción
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect is similar to that of other psychostimulants, such as cocaine and amphetamines. Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with increased locomotor activity and stereotypy in animal studies. In addition, Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have potential neurotoxic effects, particularly in relation to dopamine neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has several advantages as a research tool, including its potency as a dopamine transporter inhibitor and its similarity to other psychostimulants. However, it also has several limitations, including its potential for neurotoxicity and its lack of selectivity for dopamine transporters over other neurotransmitter transporters.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), including investigating its potential therapeutic applications for conditions such as depression and Parkinson's disease. In addition, further studies are needed to investigate its mechanism of action and potential neurotoxic effects. Finally, more selective dopamine transporter inhibitors should be developed to improve the specificity and safety of these compounds as research tools.
Métodos De Síntesis
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of pyridine with formamide and ammonium formate, followed by reduction with sodium borohydride. Reductive amination involves the reaction of pyridine with methylamine and formaldehyde, followed by reduction with sodium borohydride. Condensation reactions involve the reaction of pyridine with ketones, such as acetone or ethyl methyl ketone, in the presence of a catalyst, such as sodium ethoxide.
Propiedades
Número CAS |
111969-15-4 |
|---|---|
Nombre del producto |
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(1,6-dimethyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-7-9(8(2)11)5-4-6-10(7)3/h4-6H2,1-3H3 |
Clave InChI |
JSEZAOBHVPXLNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1C)C(=O)C |
SMILES canónico |
CC1=C(CCCN1C)C(=O)C |
Sinónimos |
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



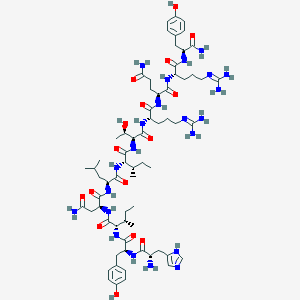


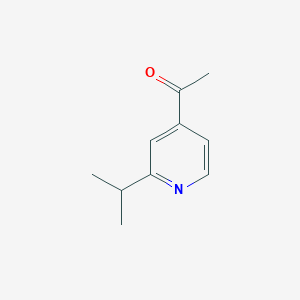
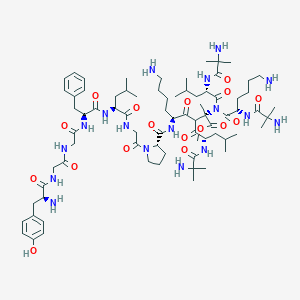
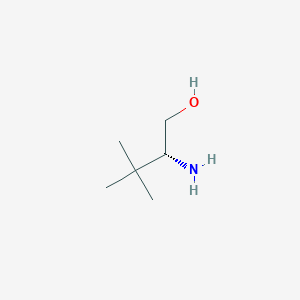

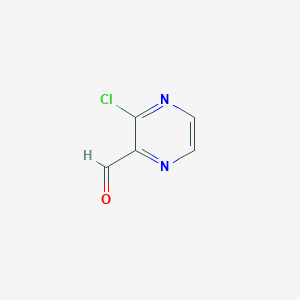


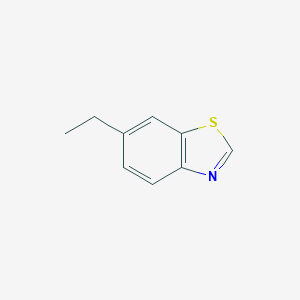
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
